An In-depth Technical Guide to Ethyl (2E)-chloro(phenylhydrazono)acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl (2E)-chloro(phenylhydrazono)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2E)-chloro(phenylhydrazono)acetate is a versatile organic compound characterized by its unique combination of an ethyl ester, a chloro group, and a phenylhydrazone moiety. This structure imparts a rich chemical reactivity, making it a valuable intermediate in a variety of synthetic transformations. Notably, it has gained significant attention as a key building block in the synthesis of modern pharmaceuticals, most prominently the direct factor Xa inhibitor, Apixaban.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of ethyl (2E)-chloro(phenylhydrazono)acetate, with a focus on practical applications and experimental insights relevant to researchers in organic synthesis and drug development.
Physicochemical Properties
Ethyl (2E)-chloro(phenylhydrazono)acetate is typically a colorless to light yellow solid at room temperature.[3] It is relatively stable under standard laboratory conditions but should be stored in a dark, dry place.[3]
Structural and General Properties
A summary of the key identification and physical properties of the compound is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 226.66 g/mol | [3] |
| CAS Number | 28663-68-5 | [3] |
| Appearance | Colorless to light yellow solid/liquid | [3] |
| Melting Point | 77-81 °C | [2][3] |
| Boiling Point | 308.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.21 g/cm³ (Predicted) | [3] |
Solubility
Ethyl (2E)-chloro(phenylhydrazono)acetate exhibits good solubility in a range of common organic solvents.[3] While precise quantitative data is not widely published, its qualitative solubility is summarized in Table 2. This solubility profile makes it amenable to a variety of reaction conditions.
| Solvent | Solubility | Source(s) |
| Alcohols (Ethanol, Methanol) | Good | [3] |
| Esters (Ethyl Acetate) | Good | [3] |
| Ethers (Diethyl Ether) | Good | [3] |
| Chloroform | Soluble | [3] |
| Water | Sparingly Soluble | [3] |
Experimental Protocol: Determination of Quantitative Solubility
For applications requiring precise solubility data, the shake-flask method is a reliable standard.
-
Preparation: Add an excess amount of ethyl (2E)-chloro(phenylhydrazono)acetate to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling and Analysis: Carefully filter the supersaturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid. Accurately dilute a known volume of the filtrate and analyze the concentration using a validated HPLC or UV-Vis method against a calibration curve.
-
Calculation: The solubility can then be expressed in units such as g/L or mol/L.
E/Z Isomerism
The C=N double bond of the hydrazone moiety gives rise to geometric (E/Z) isomerism. The (Z)-isomer is generally found to be the more thermodynamically stable form for hydrazonoyl halides, a stability that is influenced by intramolecular interactions and substitution patterns.[4] The specific isomer can have a significant impact on the compound's reactivity and spectroscopic properties. The synthesis of Apixaban specifically utilizes the (Z)-isomer.[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm), aromatic protons of the phenyl ring (in the range of 6.8-7.5 ppm), and a broad singlet for the N-H proton. The chemical shift of the N-H proton can be highly variable and is dependent on the isomer, solvent, and concentration. In many (Z)-isomers of related compounds, this proton is involved in an intramolecular hydrogen bond, which can shift it significantly downfield.[4]
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160 ppm), the carbons of the phenyl ring, the C=N carbon, and the two carbons of the ethyl group.
Data for Analog ethyl (2Z)-chloro[2-(4-methoxyphenyl)hydrazinylidene]ethanoate [7]
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 8.27 (s, 1H, NH), 7.14-7.18 (m, 2H, Ar-H), 6.68-6.90 (m, 2H, Ar-H), 4.35-4.40 (q, 2H, OCH₂CH₃), 3.79 (s, 3H, OCH₃), 1.37-1.41 (t, 3H, OCH₂CH₃).
-
¹³C NMR (400 MHz, CDCl₃, δ ppm): 159.70, 155.63, 135.29, 115.61, 114.49, 55.32, 55.31, 14.06.
Mass Spectrometry (MS)
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation pathways for similar structures involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), the chlorine atom (-Cl), and cleavage of the N-N bond.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
Expected IR Absorption Bands (based on analog data) [7]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3260 |
| C-H Stretch (Aromatic/Aliphatic) | ~2980-3060 |
| C=O Stretch (Ester) | ~1700 |
| C=N Stretch (Hydrazone) | ~1600 |
| C-Cl Stretch | ~560 |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of ethyl (2E)-chloro(phenylhydrazono)acetate and its derivatives is the Japp-Klingemann reaction.[7] This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, leading to the formation of a hydrazone with concomitant cleavage of an acyl group.
Japp-Klingemann Reaction: A Detailed Protocol
This protocol is adapted from a peer-reviewed synthesis of the title compound.[1]
Materials:
-
Aniline
-
6M Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl 2-chloro-3-oxobutanoate
-
Sodium Acetate Trihydrate
-
Ethanol
-
Water
Step-by-Step Procedure:
-
Diazotization of Aniline:
-
In a suitable flask, dissolve aniline (0.93 g, 10 mmol) in 6M hydrochloric acid (6 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (0.7 g, 10 mmol in 10 mL of water) dropwise, maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the benzenediazonium chloride solution.
-
-
Preparation of the Coupling Component:
-
In a separate, larger flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.64 g, 10 mmol) in ethanol (100 mL).
-
Add sodium acetate trihydrate (1.3 g, 10 mmol) to the solution.
-
Chill this mixture to 0-5 °C.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the chilled solution from Step 2 over a period of approximately 20 minutes, with vigorous stirring.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 15 minutes.
-
Allow the reaction mixture to stand in a refrigerator for at least 3 hours. A solid precipitate should form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield the pure ethyl (2Z)-chloro(phenylhydrazono)acetate. A reported yield for this procedure is approximately 80%.[1]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of ethyl (2Z)-chloro(phenylhydrazono)acetate via the Japp-Klingemann reaction.
Reaction Mechanism: Japp-Klingemann Reaction
The Japp-Klingemann reaction proceeds through a well-established mechanism:
-
Enolate Formation: The β-keto ester is deprotonated by a base (in this case, acetate) to form an enolate.
-
Electrophilic Attack: The nucleophilic enolate attacks the electrophilic terminal nitrogen of the diazonium salt to form an azo compound.
-
Hydrolysis and Cleavage: The azo intermediate undergoes hydrolysis. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the acetyl group.
-
Tautomerization: The resulting azo compound tautomerizes to the more stable hydrazone product.
Caption: Formation of the Apixaban pyrazole core via a [3+2] cycloaddition.
Reactions with Nucleophiles
As a hydrazonoyl halide, the carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. This can lead to nucleophilic substitution of the chlorine atom.
-
Reaction with Amines: While specific examples with the title compound are not prevalent in the literature, hydrazonoyl chlorides are known to react with primary and secondary amines to yield the corresponding hydrazonamides or amidrazones.
-
Reaction with Thiols: Reaction with thiols or thiolates can lead to the formation of thiohydrazonate esters. These reactions typically proceed via a nucleophilic substitution mechanism. [4]
Safety and Handling
Ethyl (2E)-chloro(phenylhydrazono)acetate is an organic chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. [3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place, away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl (2E)-chloro(phenylhydrazono)acetate is a compound of significant interest to the synthetic and medicinal chemistry communities. Its straightforward synthesis via the Japp-Klingemann reaction and its versatile reactivity, primarily through the generation of nitrile imine intermediates, make it a powerful tool for the construction of heterocyclic systems. Its crucial role as a key building block in the industrial synthesis of Apixaban underscores its importance in modern drug development. This guide has provided a detailed overview of its chemical and physical properties, a reliable experimental protocol for its synthesis, and an exploration of its key chemical reactions, offering a solid foundation for researchers working with this valuable synthetic intermediate.
References
- Chellu, R. K., Kurva, S., Soda, A. K., & Madabhushi, S. (2022). A Study of [3+2] Cycloaddition Reaction of Hydrazonoyl Chloride and β‐Oxodithioester Under Lewis Acid Catalysis: Stereoselective Synthesis of (Z)‐1,3,4‐Thiadiazol‐2(3H)‐Ylidenes. ChemistrySelect, 7(24), e202201593.
-
Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2374. Available at: [Link]
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ChemBK. (2024, April 10). ethyl chloro(2-phenylhydrazinylidene)acetate. Retrieved from [Link]
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Patil, L. N., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37. Available at: [Link]
- Shawali, A. S., & Farghaly, T. A. (2008). The Chemistry of Hydrazonoyl Halides. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
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IJNRD. (2024, December 12). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. International Journal of Novel Research and Development, Volume 9, Issue 12. Available at: [Link]
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